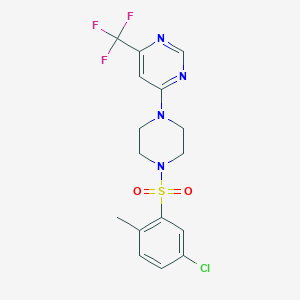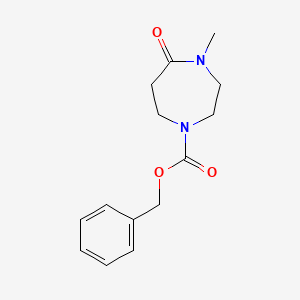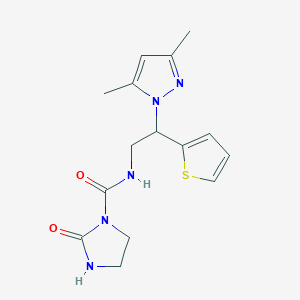![molecular formula C14H12FN5O2 B2691940 2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide CAS No. 946331-97-1](/img/structure/B2691940.png)
2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(1-(4-fluorophenyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide” is a heterocyclic compound. It contains nitrogen atoms at 1 and 2 positions in a six-membered ring . This compound is not intended for human or veterinary use and is for research use only.
Molecular Structure Analysis
The compound “this compound” was characterized by FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR, ESI-MS, and single-crystal XRD analysis . The geometrical structure of the molecule was also analyzed .Physical And Chemical Properties Analysis
The compound “this compound” has a molecular formula of C17H18FN5O3 and a molecular weight of 359.361. The Frontier molecular orbital (FMO) analysis showed a low energy gap that suggests the chemical reactivity of the title compound .Aplicaciones Científicas De Investigación
Coordination Complexes and Antioxidant Activity
Research has shown the synthesis and characterization of pyrazole-acetamide derivatives leading to the creation of novel Co(II) and Cu(II) coordination complexes. These complexes, through various hydrogen bonding interactions, form supramolecular architectures and exhibit significant antioxidant activity as determined by in vitro assays (Chkirate et al., 2019).
Fluorogenic Dyes
Another study explored the oxidation of certain derivatives to form compounds that demonstrate significant shifts in absorption and emission spectra, suggesting their utility as fluorogenic dyes. This transformation indicates a potential application in materials science for these compounds (Zaitseva et al., 2020).
Pyrazole-Imidazole-Triazole Hybrids
The synthesis of pyrazole-imidazole-triazole hybrids has been investigated for antimicrobial activity. These compounds were synthesized through a click reaction and showed significant potency, suggesting their potential in developing new antimicrobial agents (Punia et al., 2021).
TSPO Ligands for Neuroinflammation
A series of pyrazolo[1,5-a]pyrimidines related to the compound were synthesized and evaluated for their ability to bind to the translocator protein (TSPO), an early biomarker of neuroinflammatory processes. Some of these derivatives showed high affinity for TSPO and potential as PET-radiotracers for neuroinflammation, highlighting the compound's relevance in neuroscientific research (Damont et al., 2015).
Novel Pyrazoles for Drug Discovery
Further studies into the synthesis of novel pyrazole derivatives have underscored their potential in novel drug discovery, particularly for antioxidant, anti-breast cancer, and anti-inflammatory properties. Molecular docking studies have provided insights into the interaction between these synthesized compounds and specific enzymes, indicating their pharmaceutical potential (Thangarasu et al., 2019).
Propiedades
IUPAC Name |
2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FN5O2/c1-8-11-6-17-20(10-4-2-9(15)3-5-10)13(11)14(22)19(18-8)7-12(16)21/h2-6H,7H2,1H3,(H2,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAUWKRCSUMVHRQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(2-methoxybenzyl)-2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B2691858.png)
![[2-(2,4-Dimethylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2691860.png)




![1,3,6-trimethyl-5-(methylamino)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691868.png)

![((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2691870.png)
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3,4-dimethylbenzamide](/img/structure/B2691871.png)

![{2-[(4-Methyl-1-piperidinyl)methyl]phenyl}methanol hydrochloride](/img/structure/B2691874.png)
![2-(3-(4-chlorobenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3,4-dichlorophenyl)acetamide](/img/no-structure.png)
